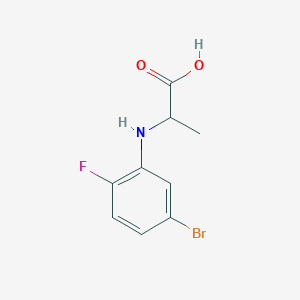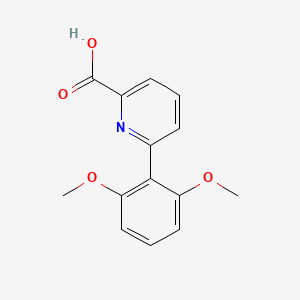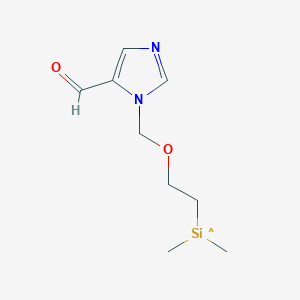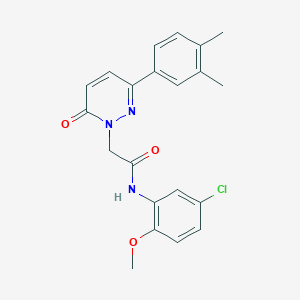
2-acetamido-3-(2-methoxyphenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-3-(2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of an acetamido group, a methoxyphenyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-(2-methoxyphenyl)propanoic acid typically involves the acylation of 3-(2-methoxyphenyl)propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-acetamido-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH₃) are employed in substitution reactions.
Major Products
Oxidation: Formation of 2-acetamido-3-(2-hydroxyphenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(2-methoxyphenyl)propanoic acid.
Substitution: Formation of 2-acetamido-3-(2-substituted phenyl)propanoic acid.
科学的研究の応用
2-acetamido-3-(2-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
作用機序
The mechanism of action of 2-acetamido-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-acetamido-3-(4-methoxyphenyl)propanoic acid: Similar structure but with the methoxy group at the 4-position.
3-(2-methoxyphenyl)propanoic acid: Lacks the acetamido group.
2-acetamido-3-(1H-indol-3-yl)propanoic acid: Contains an indole group instead of a methoxyphenyl group.
Uniqueness
2-acetamido-3-(2-methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
2-acetamido-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10(12(15)16)7-9-5-3-4-6-11(9)17-2/h3-6,10H,7H2,1-2H3,(H,13,14)(H,15,16) |
InChIキー |
HIIMEBOPSYIMOU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


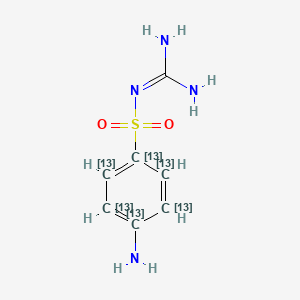
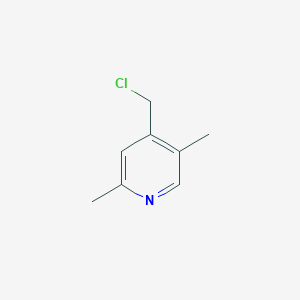
![3-(2-fluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14865934.png)
![(1R,4E,6S,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14865935.png)
![[(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate](/img/structure/B14865939.png)
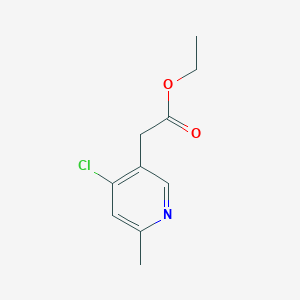
![9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865955.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide](/img/structure/B14865958.png)
